2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
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Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and therapeutic potential, emphasizing its mechanisms of action and efficacy against various biological targets.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a 4-fluorophenyl moiety linked to an N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl) group, which contributes to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with a suitable pyridazine derivative under controlled conditions. The process often includes the formation of intermediates that are subsequently reacted to yield the final acetamide product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with furan and pyridazine rings have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may also possess similar activities .
Anticancer Potential
Research has highlighted the potential anticancer properties of compounds containing furan and pyridazine moieties. These compounds have been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism often involves the induction of apoptosis and modulation of cell cycle regulators .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzyme targets. For example, studies on related pyridazine derivatives have demonstrated inhibition of key enzymes involved in cancer metabolism and inflammation. This could imply that this compound may also serve as an inhibitor for similar targets .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridazine derivatives revealed that modifications in the aromatic ring significantly affected their antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine enhanced activity, which may correlate with the structure of our compound .
- Anticancer Activity : In vitro studies showed that related compounds induced apoptosis in cancer cells through caspase activation. The furan ring was crucial for enhancing cytotoxicity, suggesting that our compound could similarly trigger apoptotic pathways in cancer cells .
Research Findings Summary
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-3-13(4-6-14)12-17(23)20-9-11-25-18-8-7-15(21-22-18)16-2-1-10-24-16/h1-8,10H,9,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWOFPJVGDIRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.